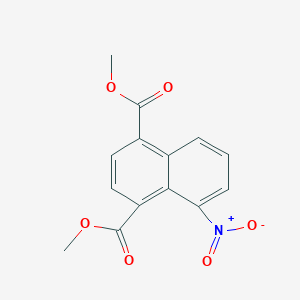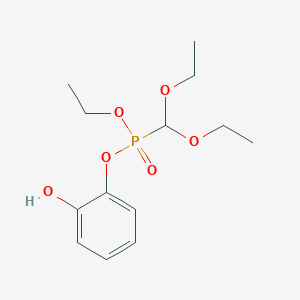methanone CAS No. 64918-20-3](/img/structure/B14490544.png)
[2-(6-Chloro-9H-purin-9-yl)thiomorpholin-4-yl](phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Chloro-9H-purin-9-yl)thiomorpholin-4-ylmethanone is a complex organic compound that features a purine base, a thiomorpholine ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-9H-purin-9-yl)thiomorpholin-4-ylmethanone typically involves multiple steps. One common approach is to start with the chlorination of a purine derivative, followed by the introduction of the thiomorpholine ring through nucleophilic substitution. The final step involves the attachment of the phenyl group via a carbonylation reaction. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloro-9H-purin-9-yl)thiomorpholin-4-ylmethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atom in the purine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted purine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(6-Chloro-9H-purin-9-yl)thiomorpholin-4-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its purine base makes it a potential candidate for studying nucleotide analogs and their effects on DNA and RNA synthesis.
Medicine
In medicinal chemistry, 2-(6-Chloro-9H-purin-9-yl)thiomorpholin-4-ylmethanone is investigated for its potential as an antiviral or anticancer agent. Its ability to interact with nucleic acids and proteins makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its unique chemical structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of 2-(6-Chloro-9H-purin-9-yl)thiomorpholin-4-ylmethanone involves its interaction with molecular targets such as enzymes and nucleic acids. The purine base can mimic natural nucleotides, allowing the compound to interfere with DNA and RNA synthesis. Additionally, the thiomorpholine ring can interact with protein active sites, potentially inhibiting enzyme activity. These interactions can disrupt cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Chloro-9H-purin-9-yl)ethylmethanone
- 2-(6-Chloro-9H-purin-9-yl)methylmethanone
- 2-(6-Chloro-9H-purin-9-yl)propylmethanone
Uniqueness
Compared to similar compounds, 2-(6-Chloro-9H-purin-9-yl)thiomorpholin-4-ylmethanone is unique due to the presence of the thiomorpholine ring. This ring structure can enhance the compound’s stability and reactivity, making it more versatile in various applications. Additionally, the combination of the purine base and the phenyl group provides a unique scaffold for the development of new molecules with diverse functionalities.
Properties
CAS No. |
64918-20-3 |
|---|---|
Molecular Formula |
C16H14ClN5OS |
Molecular Weight |
359.8 g/mol |
IUPAC Name |
[2-(6-chloropurin-9-yl)thiomorpholin-4-yl]-phenylmethanone |
InChI |
InChI=1S/C16H14ClN5OS/c17-14-13-15(19-9-18-14)22(10-20-13)12-8-21(6-7-24-12)16(23)11-4-2-1-3-5-11/h1-5,9-10,12H,6-8H2 |
InChI Key |
CYLUTDKXVPMKSK-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(CN1C(=O)C2=CC=CC=C2)N3C=NC4=C3N=CN=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


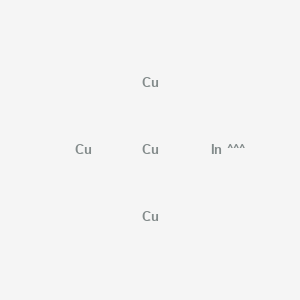
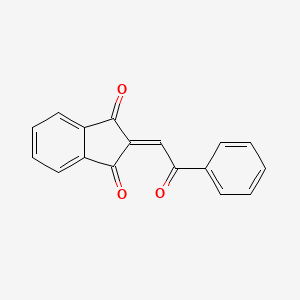
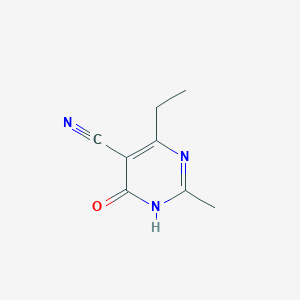
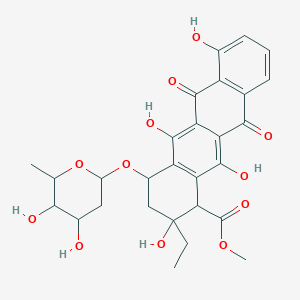

![(Z)-N-[Amino(pyridin-4-yl)methylidene]glycine](/img/structure/B14490491.png)
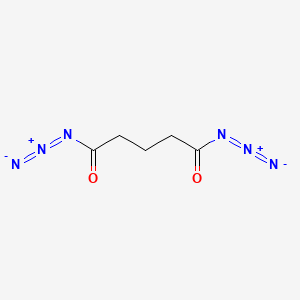
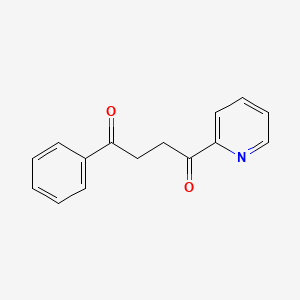
![(2-Methylphenyl)[4-(methylsulfanyl)phenyl]methanone](/img/structure/B14490502.png)
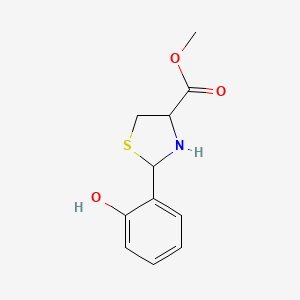
![5-[(1-Hydroxy-3-phenylpropyl)amino]-3H-1,2,4-dithiazole-3-thione](/img/structure/B14490511.png)
